Cas no 2680741-10-8 (benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)

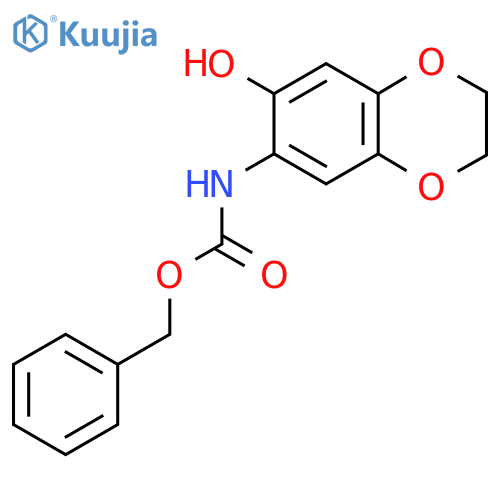

2680741-10-8 structure

商品名:benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28290474

- benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

- 2680741-10-8

-

- インチ: 1S/C16H15NO5/c18-13-9-15-14(20-6-7-21-15)8-12(13)17-16(19)22-10-11-4-2-1-3-5-11/h1-5,8-9,18H,6-7,10H2,(H,17,19)

- InChIKey: OGUZVZHMYXNFOS-UHFFFAOYSA-N

- ほほえんだ: O1CCOC2C=C(C(=CC1=2)NC(=O)OCC1C=CC=CC=1)O

計算された属性

- せいみつぶんしりょう: 301.09502258g/mol

- どういたいしつりょう: 301.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 372

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290474-0.1g |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

2680741-10-8 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28290474-10.0g |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

2680741-10-8 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28290474-0.05g |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

2680741-10-8 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28290474-5g |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

2680741-10-8 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28290474-1.0g |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

2680741-10-8 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28290474-1g |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

2680741-10-8 | 1g |

$1214.0 | 2023-09-08 | ||

| Enamine | EN300-28290474-2.5g |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

2680741-10-8 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28290474-0.25g |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

2680741-10-8 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28290474-0.5g |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

2680741-10-8 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28290474-5.0g |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |

2680741-10-8 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 |

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

2680741-10-8 (benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量